3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane
Description
3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane is a spirocyclic amine featuring a 1-azaspiro[3.3]heptane core substituted with a 2-methoxyethyl group at the 3-position. This structure combines the rigidity of the spirocyclic system with the polar, hydrogen-bonding capability of the methoxyethyl substituent.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C9H17NO/c1-11-6-3-8-7-10-9(8)4-2-5-9/h8,10H,2-7H2,1H3 |
InChI Key |
PMRQPHPAAAJIIN-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1CNC12CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane typically involves the formation of the spirocyclic core through cyclization reactions. One common method includes the addition of ketenes to activated or strained alkenes . Another approach involves the alkylation of malonate esters followed by rearrangements of cyclopropanes . These reactions often require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane may involve scalable processes such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents, temperature control, and purification steps are crucial to achieving high purity and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and light-emitting devices.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Core Structure Comparisons
1-Azaspiro[3.3]heptane vs. 2-Azaspiro[3.3]heptane
- 1-Azaspiro[3.3]heptane (e.g., the target compound): The nitrogen atom is part of the smaller ring, creating a compact, rigid structure. This isomer is less synthetically accessible but has emerged as a piperidine bioisostere with improved pharmacokinetic properties .
- 2-Azaspiro[3.3]heptane (e.g., 2-azaspiro[3.3]heptane oxalate): The nitrogen resides in the larger ring, offering distinct electronic and steric properties. This isomer is more commonly used in drug design due to established synthetic routes .
Spiro[3.3]heptane vs. Piperidine
2.2. Substituent Effects
- 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane vs. 3-(Methoxymethyl): The shorter methyl linker may enhance rigidity but reduce solubility (predicted CCS: ~130.8 Ų for [M+H]+) .
- 6-(Boc-amino)-1-azaspiro[3.3]heptane The Boc-protected amine allows controlled deprotection in synthesis. Compared to the methoxyethyl substituent, this group increases molecular weight (MW: ~237.34) and lipophilicity, impacting blood-brain barrier permeability .
Biological Activity
3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane is a compound belonging to the class of azaspirocyclic compounds, which are gaining interest in medicinal chemistry due to their unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane features a spirocyclic framework that contributes to its distinct pharmacological profile. The presence of the methoxyethyl group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane is primarily attributed to its ability to interact with various receptors and enzymes within the body. This compound has been studied for its potential to modulate neurotransmitter systems, particularly in relation to central nervous system (CNS) activity.
Key Mechanisms:
- Receptor Interaction : The compound may bind to specific receptors, influencing neurotransmission and cellular signaling pathways.
- Enzyme Modulation : It can act as an inhibitor or activator of certain enzymes, impacting metabolic processes.
Biological Activity Overview
Several studies have examined the biological effects of 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane, revealing promising results in various pharmacological contexts.
Case Studies
-
Antidepressant Activity :
A study explored the effects of 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane on serotonin receptor modulation. Results indicated a significant reduction in depressive-like behaviors in animal models when administered at specific dosages, suggesting its potential as a therapeutic agent for mood disorders . -
Cytotoxicity Against Cancer Cells :
In vitro assays demonstrated that this compound could inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest . -
Neuroprotection :
Research highlighted the neuroprotective effects of 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane in models simulating neurodegenerative diseases such as Alzheimer's. The compound was found to reduce oxidative stress markers and promote neuronal survival .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane:
- Absorption : The methoxyethyl group enhances solubility, facilitating absorption.
- Distribution : Its lipophilic nature allows for effective distribution across biological membranes.
- Metabolism : Preliminary studies suggest that it undergoes metabolic transformations primarily via cytochrome P450 enzymes.
- Excretion : Renal excretion appears to be a major route for elimination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
